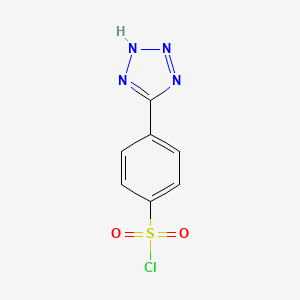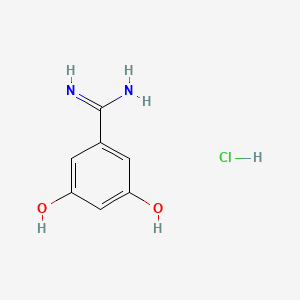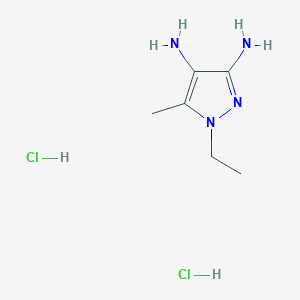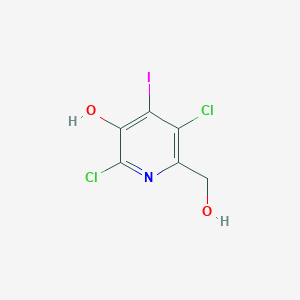
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Übersicht
Beschreibung
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN4O2S . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a tetrazole ring . The molecular weight of the compound is 244.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
Synthesis of N-Substituted Derivatives : Compounds related to 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, like N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized for their potential biological activities. These compounds were synthesized through a series of steps, starting from the reaction of benzenesulfonyl chloride (Khalid et al., 2016).
Molecular Structure and Spectroscopic Properties : Research on sulfonamide derivates, such as 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide, has been conducted. These studies include synthesis, molecular structure, spectroscopic properties, and biological evaluation (Akram et al., 2019).
Tetrazole-Based Heterocycles Synthesis : (1H-Tetrazol-5-yl)-allenes, derived from tetrazolyl compounds, have been prepared for exploring their reactivity towards various compounds, leading to the synthesis of tetrasubstituted pyrroles and other heterocycles (Cardoso et al., 2016).
Biological Studies
Antibacterial and Antifungal Applications : Various derivatives have been tested for their antibacterial and antifungal properties. For instance, N-substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives exhibited potent antibacterial properties and moderate enzyme inhibition (Abbasi et al., 2017).
Antitumor Activity : Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide showed potential as anticancer agents (Farah et al., 2011).
Other Applications
- Electrochemiluminescence Devices : Research has been conducted on ruthenium polypyridyl complexes containing derivatives of 4-(1H-tetrazol-5-yl)benzonitrile for use in electrochemiluminescent devices. These studies focus on the synthesis, characterization, and electrogenerated chemiluminescence efficiency of these complexes (Stagni et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These targets play a crucial role in the compound’s mechanism of action, as their interaction with the compound leads to significant changes in their function.
Mode of Action
This compound interacts with its targets by forming hydrogen bonds with the amino acid residues in their active pockets . This interaction results in a change in the conformation and function of the target proteins, which can have downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target proteins. For instance, some synthesized compounds similar to this compound have shown significant cytotoxic effects .
Biochemische Analyse
Biochemical Properties
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or thiol groups, on proteins and enzymes. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit serine proteases by reacting with the active site serine residue, forming a stable sulfonamide bond. This modification prevents substrate binding and catalysis, effectively inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time are important considerations in laboratory settings. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to moisture or high temperatures. In in vitro studies, the effects of this compound on cellular function can change over time, with prolonged exposure leading to more pronounced effects on cell viability and function. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of specific biochemical pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxicity, manifesting as liver damage or other organ-specific effects. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity .
Eigenschaften
IUPAC Name |
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGIDWWUVWVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680582 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924964-20-5 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)






